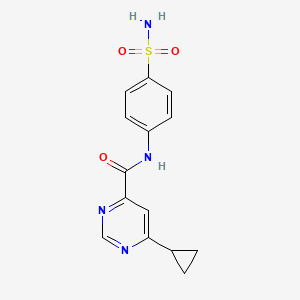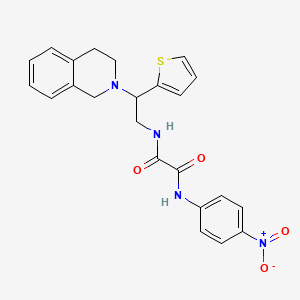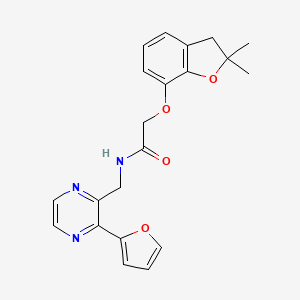![molecular formula C12H14ClNO2 B2653775 1-(Pyridin-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride CAS No. 2172603-72-2](/img/structure/B2653775.png)
1-(Pyridin-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Pyridin-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride is a chemical compound with the molecular weight of 239.7 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of similar compounds, such as 1,2-disubstituted bicyclo[2.1.1]hexanes, has been achieved through the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This strategy allows for the creation of new 1,2-disubstituted bicyclo[2.1.1]hexane modules .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H13NO2.ClH/c14-11(15)10-8-3-4-12(10,6-8)9-2-1-5-13-7-9;/h1-2,5,7-8,10H,3-4,6H2,(H,14,15);1H .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 171-172 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Development of Bio-Active Compounds
Bicyclo[2.1.1]hexanes, including “1-(Pyridin-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride”, are incorporated in newly developed bio-active compounds . These structures play an increasingly important role in medicinal chemistry, particularly due to their sp3-rich and strained bicyclic scaffolds .
Modulation of Physicochemical Properties
The intrinsic properties of these compounds play a fundamental role in modulating and sometimes improving the solubility, activity, and conformational restriction of candidates . This makes them valuable in the development of new drugs and therapies .
Exploration of New Chemical Space
The use of these compounds allows for the exploration of new chemical space . This is particularly important in the field of drug discovery, where the ability to explore new chemical structures can lead to the development of novel therapeutic agents .
Synthesis of New Building Blocks
These compounds can be used in the synthesis of new building blocks via [2 + 2] cycloaddition . This opens the gate to sp3-rich new chemical space, which is valuable for the development of new materials and drugs .
Implementation of New Methodologies
Bicyclo[2.1.1]hexane systems have been the highlight of numerous works . These works focused on new synthetic routes, implementation of new methodologies, and new exit vectorization .
Cell Death Detection
In biological research, these compounds can be used in cell death detection . For example, the exposure of HeLa and CT26 cell lines to spiro-fused cycloadducts at a dose of 10 μg/mL for 72 h, using Annexin V-FITC/DAPI staining .
Safety and Hazards
The compound has been classified with the hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Zukünftige Richtungen
The future directions for this compound could involve further exploration of its synthetic accessibility and potential biological activities. Bicyclo[2.1.1]hexanes are playing an increasingly important role in the development of bio-active compounds, but they are still underexplored . Therefore, more research is needed to fully exploit the rich chemical space surrounding the [2.1.1] platform .
Eigenschaften
IUPAC Name |
1-pyridin-3-ylbicyclo[2.1.1]hexane-5-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2.ClH/c14-11(15)10-8-3-4-12(10,6-8)9-2-1-5-13-7-9;/h1-2,5,7-8,10H,3-4,6H2,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIRXIPOUSKNAIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1C2C(=O)O)C3=CN=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(1H-imidazol-1-yl)methyl]-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}benzamide](/img/structure/B2653698.png)
![N1-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2653699.png)
![N-(3-bromophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide](/img/structure/B2653700.png)


![1-(4-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione](/img/structure/B2653704.png)

![methyl 2-[({[2-(4-methylphenyl)-1H-indol-3-yl]amino}carbonyl)amino]benzoate](/img/structure/B2653709.png)



